molecular formula C10H11NaO4 B138092 Sodium 2-(4-methoxyphenoxy)propanoate CAS No. 150767-88-7

Sodium 2-(4-methoxyphenoxy)propanoate

Cat. No. B138092
M. Wt: 218.18 g/mol
InChI Key: SKORRGYRKQDXRS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(4-methoxyphenoxy)propanoate, also known as sodium o-methoxyphenyl glycidate, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. It is a glycidate derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo. In

Mechanism Of Action

The mechanism of action of Sodium 2-(4-methoxyphenoxy)propanoate 2-(4-methoxyphenoxy)propanoate is not fully understood, but it has been proposed to act through different pathways, including the inhibition of NF-κB signaling, the activation of Nrf2 signaling, and the modulation of neurotransmitter systems. NF-κB is a transcription factor that regulates the expression of pro-inflammatory genes, and its inhibition by Sodium 2-(4-methoxyphenoxy)propanoate 2-(4-methoxyphenoxy)propanoate can reduce inflammation. Nrf2 is a transcription factor that regulates the expression of antioxidant genes, and its activation by Sodium 2-(4-methoxyphenoxy)propanoate 2-(4-methoxyphenoxy)propanoate can reduce oxidative stress. The modulation of neurotransmitter systems, such as acetylcholine and dopamine, can improve cognitive function and reduce neuronal damage.

Biochemical And Physiological Effects

Sodium 2-(4-methoxyphenoxy)propanoate has been shown to have different biochemical and physiological effects, depending on the dose and duration of treatment. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In vivo studies have shown that it can improve cognitive function and reduce neuronal damage, as well as reduce the levels of oxidative stress markers, such as malondialdehyde and 8-hydroxy-2'-deoxyguanosine.

Advantages And Limitations For Lab Experiments

Sodium 2-(4-methoxyphenoxy)propanoate has several advantages for lab experiments, including its low toxicity, high solubility, and stability in different conditions. It can be easily synthesized using different methods, and its purity can be easily assessed using different techniques, such as NMR and HPLC. However, its limitations include its limited availability and high cost, as well as the need for further studies to elucidate its mechanism of action and potential side effects.

Future Directions

Sodium 2-(4-methoxyphenoxy)propanoate has several potential future directions for scientific research, including its application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as its potential use as a dietary supplement or functional food ingredient. Further studies are needed to elucidate its mechanism of action, potential side effects, and optimal dosage and duration of treatment. In addition, its potential interactions with other drugs or dietary supplements should be investigated to ensure its safety and efficacy.

Synthesis Methods

Sodium 2-(4-methoxyphenoxy)propanoate can be synthesized using different methods, including the reaction of 2-(4-methoxyphenoxy)acetic acid with epichlorohydrin and Sodium 2-(4-methoxyphenoxy)propanoate hydroxide, or the reaction of 2-(4-methoxyphenoxy)acetic acid with glycidol and Sodium 2-(4-methoxyphenoxy)propanoate hydroxide. Both methods yield the Sodium 2-(4-methoxyphenoxy)propanoate salt of the glycidate derivative, which can be purified using different techniques, such as crystallization or column chromatography.

Scientific Research Applications

Sodium 2-(4-methoxyphenoxy)propanoate has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and neuroprotective effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress markers, such as malondialdehyde and superoxide dismutase. In vivo studies have shown that it can improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

sodium;2-(4-methoxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKORRGYRKQDXRS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934059
Record name Sodium 2-(4-methoxyphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to pale cream, crystalline solid
Record name Sodium 2-(4-methoxyphenoxy)propanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/962/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water and propylene glycol, slightly soluble in fat, Miscible at room temperature (in ethanol)
Record name Sodium 2-(4-methoxyphenoxy)propanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/962/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Sodium 2-(4-methoxyphenoxy)propanoate

CAS RN

150436-68-3, 150767-88-7
Record name Sodium 2-(4-methoxyphenoxy)propanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-(4-methoxyphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-(4-methoxyphenoxy)-, sodium salt (1:1)
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Record name SODIUM 2-(4-METHOXYPHENOXY)PROPANOATE
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